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Compound of Interest

Compound Name: Tarafenacin

Cat. No.: B1681926 Get Quote

Disclaimer: Publicly available data on the long-term efficacy and safety of Tarafenacin is

limited. The following guide is based on the available results from a 12-week, phase 2b clinical

trial. For context on long-term treatment with M3 muscarinic antagonists, data for a different

compound in the same class, Darifenacin, is extensive, but it is crucial to note that these are

distinct molecules and results are not directly interchangeable.

Introduction
Tarafenacin is an investigational drug identified as a muscarinic acetylcholine receptor M3

antagonist.[1] It has been studied for the treatment of overactive bladder (OAB).[1] This guide

provides a detailed comparison of the efficacy and safety of Tarafenacin versus placebo based

on available clinical trial data. The information is intended for researchers, scientists, and drug

development professionals to offer a clear, data-driven assessment of Tarafenacin's

performance.

Data Presentation
The following tables summarize the quantitative data from a 12-week, randomized, double-

blind, placebo-controlled, phase 2b study of Tarafenacin in patients with OAB.[1]

Table 1: Efficacy of Tarafenacin vs. Placebo at 12 Weeks[1]
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Efficacy Endpoint Placebo Tarafenacin 0.2 mg Tarafenacin 0.4 mg

Mean Change in

Number of Micturitions

per 24h

-1.77 ± 2.95 -1.92 ± 2.45 -2.43 ± 2.21*

p-value vs. Placebo - p = 0.393 p = 0.033

Mean Change in

Urgency Episodes per

24h

No statistically

significant differences

reported among the

three groups.

* Statistically significant

Table 2: Safety and Tolerability of Tarafenacin vs. Placebo at 12 Weeks[1]

Adverse Event Placebo Tarafenacin 0.2 mg Tarafenacin 0.4 mg

Dry Mouth

The most common

adverse event

reported. Specific

percentages were not

provided in the

abstract.

Blurred Vision

No significant

difference compared

with placebo.

Constipation

No significant

difference compared

with placebo.

Experimental Protocols
The key experimental data cited above is from a multicenter, placebo-controlled, randomized,

double-blind, phase 2b study.
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Study Objective: To evaluate the dose-response relationship for the efficacy and safety of daily

doses of 0.2 mg and 0.4 mg of Tarafenacin for the treatment of OAB.

Patient Population: Adult patients with OAB for at least 6 months, experiencing an average of ≥

8 micturitions per day and ≥ 3 incontinence episodes or a total of ≥ 6 urgency episodes per 3

days. A total of 334 patients were screened, and 235 were randomized.

Treatment Regimen: Patients were randomized to receive a daily dose of Tarafenacin 0.2 mg,

Tarafenacin 0.4 mg, or a placebo for 12 weeks.

Primary Endpoint: The primary objective was to compare the mean change in the number of

micturitions per 24 hours from baseline to 12 weeks between the two Tarafenacin doses and

the placebo.

Mandatory Visualizations
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Screening Phase

Randomization

12-Week Treatment Phase

Assessment

Patient Screening (N=334)
- OAB for at least 6 months

- ≥ 8 micturitions/day
- ≥ 3 incontinence episodes or ≥ 6 urgency episodes/3 days

Randomization (N=235)

Placebo GroupTarafenacin 0.2 mg Group Tarafenacin 0.4 mg Group

Primary Endpoint Assessment:
Mean change in micturitions per 24h at 12 weeks

Safety Assessment:
Adverse event monitoring
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Caption: Experimental workflow for the phase 2b clinical trial of Tarafenacin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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